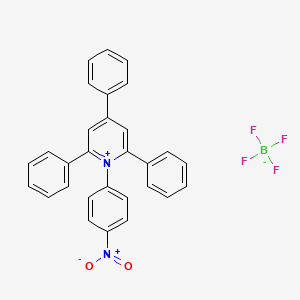

1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate

Description

1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (CAS: 73286-93-8) is a pyridinium salt characterized by a central pyridinium ring substituted with three phenyl groups at positions 2, 4, and 6, a 4-nitrophenyl group at position 1, and a tetrafluoroborate (BF₄⁻) counterion. Its molecular formula is C₂₉H₂₁BF₄N₂O₂, with a molecular weight of 516.29 g/mol . The compound is primarily utilized in organic synthesis as an intermediate for nucleophilic substitutions, cross-coupling reactions, and stereoselective transformations due to its electron-deficient pyridinium core, which enhances reactivity toward nucleophiles .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-nitrophenyl)-2,4,6-triphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N2O2.BF4/c32-31(33)27-18-16-26(17-19-27)30-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(30)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSLOVFZABDXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H21BF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate typically involves multiple steps, starting with the formation of the pyridinium core The nitrophenyl group is introduced through nitration reactions, and the phenyl groups are added via electrophilic aromatic substitution reactions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of nitroso compounds and nitro derivatives.

Reduction: Production of amines and hydroxylamines.

Substitution: Generation of various substituted pyridinium compounds.

Scientific Research Applications

Photochemistry

1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate has been explored as a photosensitizer in photooxidation reactions. It can generate reactive oxygen species upon light irradiation, making it useful for:

- Pollutant Degradation : Its ability to produce reactive oxygen species can help degrade organic pollutants in water treatment processes.

- Asymmetric Photocatalysis : Researchers have synthesized N-alkylpyridinium photosensitizers using this compound as a precursor, which holds potential for applications in asymmetric photocatalysis.

Organic Synthesis

The compound has been utilized in various organic synthesis reactions:

- Reactions with Aldehydes : Studies show that pyridinium ylides derived from this compound can react with aromatic aldehydes to yield aldol products . This reaction pathway is significant for synthesizing complex organic molecules.

- Synthesis of Other Compounds : The tetrafluoroborate salt form of this compound can serve as a versatile building block in the synthesis of other chemical entities.

Solvatochromic Properties

This compound exhibits solvatochromic behavior, meaning its color changes depending on the solvent's polarity. This property is beneficial for:

- Probing Solvent Effects : It can be used to study solvent interactions and effects on chemical reactions, providing insights into solvation dynamics and molecular interactions.

Case Study 1: Photodegradation of Pollutants

In a study focusing on the degradation of pollutants using this compound as a photosensitizer:

- Methodology : The compound was irradiated under UV light in the presence of various organic pollutants.

- Findings : Significant degradation rates were observed for several pollutants, demonstrating the compound's effectiveness in environmental remediation applications.

Case Study 2: Synthesis of Asymmetric Catalysts

A research project investigated the use of this compound in synthesizing chiral amines through asymmetric catalysis:

- Methodology : The compound was reacted with chiral amines under controlled conditions.

- Results : The resulting products exhibited high enantioselectivity, showcasing the potential of this compound in producing valuable chiral intermediates for pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(4-Sulfamoylphenylethyl)-2,4,6-Triphenylpyridinium Perchlorate

- Structure : Substituted with a sulfamoylphenylethyl group at position 1 and a perchlorate (ClO₄⁻) counterion.

- Application : Acts as a selective inhibitor of human carbonic anhydrase II (CA II) due to its membrane-impermeant nature. The sulfamoyl group enhances binding affinity to the enzyme’s active site, a property absent in the nitro-substituted analog .

- Key Difference : The 4-nitrophenyl group in the target compound facilitates electron-withdrawing effects, optimizing it for nucleophilic attacks, whereas the sulfamoylphenylethyl group prioritizes bioactivity.

N-(3-Phenylpropyl)-2,4,6-Triphenylpyridinium Tetrafluoroborate

N-Fluoro-2,4,6-Trimethylpyridinium Tetrafluoroborate

- Structure : Contains three methyl groups and a fluorine atom at position 1, with BF₄⁻ as the counterion.

- Application : A fluorinating agent for converting amines to fluorides. The fluorine substituent enables direct halogen transfer, unlike the nitro group, which participates in redox-neutral substitutions .

Counterion Impact on Stability and Reactivity

Pyridinium salts with different counterions exhibit distinct properties:

The tetrafluoroborate counterion in the target compound offers superior thermal and chemical stability compared to perchlorate, making it safer for high-temperature reactions .

Nucleophilic Substitution

- Target Compound : Undergoes stereoselective substitution with >99% inversion of configuration when reacted with alcohols or azides, attributed to the steric bulk of the triphenylpyridinium core .

- N-Alkyl Derivatives : Pyrolysis of N-alkyl-2,4,6-triphenylpyridinium salts yields alkyl halides, but the nitro group in the target compound directs reactivity toward nucleophilic rather than thermal pathways .

Photocatalytic and Cross-Coupling Reactions

- Photosensitization : Unlike N-alkyl derivatives used in photochemical cyclizations , the target compound’s nitro group may limit photoactivity due to competitive electron transfer pathways.

- Decarbonylative Coupling : The 4-nitrophenyl group’s electron-withdrawing nature could stabilize transition states in nickel-catalyzed reactions, though this remains unexplored .

Biological Activity

1-(4-Nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate (commonly referred to as TPPy) is a synthetic compound belonging to the class of pyridinium salts. Its structure features a pyridinium moiety substituted with a nitrophenyl group and multiple phenyl rings, contributing to its unique chemical properties. This article explores the biological activity of TPPy, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for TPPy is , and it has a molecular weight of approximately 396.19 g/mol. The compound is characterized by its tetrafluoroborate counterion, which enhances its solubility in polar solvents. Below is a summary of its structural features:

| Property | Details |

|---|---|

| Molecular Formula | C23H17BF4N |

| Molecular Weight | 396.19 g/mol |

| Melting Point | 250-251 °C |

| Solubility | Soluble in polar solvents |

Mechanisms of Biological Activity

TPPy exhibits various biological activities attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Photosensitization : TPPy has been identified as an effective photosensitizer in photodynamic therapy (PDT). Upon exposure to light, it generates reactive oxygen species (ROS), leading to oxidative stress in targeted cells, particularly cancer cells.

- Antimicrobial Activity : Studies have demonstrated that TPPy possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

- Neuroprotective Effects : Research indicates that TPPy may exhibit neuroprotective properties by enhancing the levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.

Case Studies and Research Findings

Several studies have investigated the biological activity of TPPy, yielding promising results:

- Photodynamic Therapy in Cancer Treatment :

- Antimicrobial Efficacy :

- Neuroprotection Studies :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-nitrophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, and how can purity be optimized?

- Methodology : This compound is typically synthesized via nucleophilic substitution reactions between 2,4,6-triphenylpyrylium tetrafluoroborate and primary amines (e.g., β-aminoalcohols) under acidic catalysis. Acetic acid is commonly used to accelerate the reaction . Purity optimization involves recrystallization from ethanol or methanol, followed by vacuum drying. Characterization via -NMR, -NMR, and mass spectrometry ensures structural integrity .

Q. What safety protocols are critical when handling this compound?

- Safety Measures : The compound is classified under GHS as acutely toxic (oral), corrosive to skin, and a severe eye irritant. Mandatory precautions include:

- Use of nitrile gloves, goggles, and lab coats .

- Avoidance of inhalation by working in a fume hood .

- Immediate neutralization of spills with sodium bicarbonate .

Q. How is this compound characterized spectroscopically?

- Analytical Methods :

- NMR : -NMR in DMSO-d reveals aromatic proton signals (δ 7.2–8.5 ppm) and nitrophenyl group splitting patterns .

- Mass Spectrometry : ESI-MS typically shows the molecular ion peak [M–BF_4$$^+] at m/z 482.2 .

- UV-Vis : Absorption maxima near 300–350 nm indicate π→π* transitions in the pyridinium core .

Advanced Research Questions

Q. What role does this compound play in photocatalytic reactions, and how do reaction conditions influence efficiency?

- Mechanistic Insight : The pyridinium salt acts as a photocatalyst by generating radical intermediates under UV light (λ = 254–365 nm). For example, it facilitates the ring-opening of α-epoxyketones in acetone, producing 1,3-dioxolanes with >90% stereoselectivity . Key parameters:

- Solvent polarity (acetonitrile > acetone > toluene) .

- Light intensity and wavelength .

- Substrate-to-catalyst molar ratio (optimized at 10:1) .

Q. How can microwave irradiation improve synthetic yields in nitrenium ion generation?

- Methodology : Microwave-assisted reactions (e.g., generating carbazolyl nitrenium ions) reduce reaction times from hours to minutes (e.g., 10 min vs. 6 h under conventional heating) while minimizing thermal degradation. Optimal conditions include:

- Power: 300 W .

- Solvent: Dry ethanol or trifluoroethanol .

- Temperature: Controlled at 80–100°C via fiber-optic monitoring .

Q. How do researchers resolve contradictions in reported synthetic yields?

- Case Study : Literature reports 50% yields for 2,4,6-trimethylpyrylium tetrafluoroborate synthesis, but experimental attempts yielded <10% . Resolution strategies include:

- Verifying reagent purity (e.g., anhydrous ketones).

- Optimizing stoichiometry and reaction time.

- Using inert atmospheres to prevent oxidation .

Q. What are the applications of this compound in stereoselective cyclization reactions?

- Application : Treatment with aqueous NaOH induces cyclization of pyridinium salts to dihydropyridines, forming a 1:1 diastereomeric mixture. Chiral β-aminoalcohol precursors can enhance enantioselectivity (up to 75% ee) .

Data Contradiction Analysis

Q. Why do photolytic nitrenium ion lifetimes vary across studies?

- Resolution : Reported lifetimes range from 835 ns to 2 µs depending on trapping agents (e.g., water vs. alcohols) and detection methods. Laser flash photolysis with time-resolved UV-Vis provides higher accuracy than indirect HPLC quantification .

Methodological Best Practices

Q. What are the best practices for storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.